molecular formula C7H10N4 B1429258 3-Methylpicolinimidohydrazide CAS No. 411210-74-7

3-Methylpicolinimidohydrazide

Cat. No.: B1429258
CAS No.: 411210-74-7
M. Wt: 150.18 g/mol
InChI Key: XEIPVJRVSCXBKP-UHFFFAOYSA-N
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Description

3-Methylpicolinimidohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a hydrazide derivative of 3-methylpicolinic acid and has a molecular formula of C8H10N4O. This compound has emerged as a vital research tool in various fields of industry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpicolinimidohydrazide typically involves the reaction of 3-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger volumes and ensure consistent product quality. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylpicolinimidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that hydrazide derivatives, including 3-Methylpicolinimidohydrazide, exhibit significant antitumor properties. For instance, modifications of hydrazide motifs have been shown to enhance the potency of histone deacetylase (HDAC) inhibitors. In particular, compounds derived from hydrazides demonstrated nanomolar IC50 values against various HDACs, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Hydrazide Derivatives

CompoundHDAC TargetIC50 (nM)Selectivity
13aHDAC19.54High
13bHDAC228.04Moderate
13cHDAC31.41Very High

1.2 CEST MRI Contrast Agents

Another notable application of hydrazides is their use as Chemical Exchange Saturation Transfer (CEST) MRI contrast agents. A study highlighted the potential of acyl hydrazides, including derivatives of this compound, to enhance imaging contrast in tumor tissues. The results showed significant CEST contrast at specific chemical shifts, indicating their utility in cancer diagnostics .

Table 2: CEST Contrast Properties of Hydrazide Derivatives

CompoundChemical Shift (ppm)MTR Asym (%)
ADH4.41.5
Picolinamide4.01.2

Synthesis and Structural Studies

Research into the synthesis of new derivatives has revealed that modifying the hydrazide structure can lead to improved stability and biological activity. For example, the reaction of picolinamides with ketones has produced novel heterocyclic compounds with promising yields and biological activity .

Table 3: Synthesis Yields of Novel Hydrazide Derivatives

Reaction TypeYield (%)
Picolinamide + Ketone75-94
Hydrolysis at Moderate Temp63

Future Directions and Case Studies

The ongoing research into this compound and its derivatives suggests several promising avenues for future exploration:

  • Development of New Anticancer Agents : Further optimization of hydrazide structures could lead to more potent HDAC inhibitors with fewer side effects.
  • CEST MRI Applications : Continued investigation into the biocompatibility and efficacy of these compounds as imaging agents in clinical settings.
  • Exploration of Additional Biological Activities : Studies are warranted to explore other pharmacological properties such as antifungal or antibacterial activities, leveraging the structural versatility of hydrazides .

Mechanism of Action

The mechanism of action of 3-Methylpicolinimidohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpicolinic acid: The parent compound from which 3-Methylpicolinimidohydrazide is derived.

    Picolinimidohydrazide: A similar hydrazide derivative without the methyl group.

    Isonicotinoylhydrazide: Another hydrazide derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a methyl group on the picolinic acid moiety. This structural modification can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its potential therapeutic applications and versatility in chemical reactions further highlight its uniqueness .

Biological Activity

3-Methylpicolinimidohydrazide is a compound that belongs to the hydrazide-hydrazone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Overview of Hydrazide-Hydrazone Compounds

Hydrazide-hydrazone derivatives have garnered significant attention due to their potential therapeutic applications. They exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The presence of the hydrazone functional group (–NH–N=CH–) is crucial for their bioactivity, allowing for interactions with various biological targets.

Anticancer Activity

Research indicates that compounds within the hydrazide-hydrazone class, including derivatives like this compound, exhibit significant anticancer properties.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins such as Bcl-2 and caspases .
  • Case Studies :
    • A study highlighted that certain hydrazone derivatives demonstrated IC50 values ranging from 1.5 to 4.1 µM against various cancer cell lines, indicating potent cytotoxicity .
    • Another investigation reported that derivatives similar to this compound showed enhanced activity against liver (HEPG2) and breast (MCF-7) cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of hydrazide-hydrazone derivatives is well-documented, with significant activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies :
    • A review noted that hydrazone derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.08 µg/ml against Micrococcus luteus, showcasing strong antibacterial activity .
    • Other studies indicated that derivatives could effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus, further supporting their potential as antimicrobial agents .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, hydrazide-hydrazone compounds have shown promise in anti-inflammatory applications.

  • Research Findings :
    • Some derivatives have been reported to reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
    • The anti-inflammatory effects were characterized by reduced levels of TNF-alpha and IL-6 in treated models, indicating a potential therapeutic role in inflammatory diseases.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHEPG23–5 µM
AnticancerMCF-71.5–4.1 µM
AntimicrobialMicrococcus luteus0.08 µg/ml
AntimicrobialStaphylococcus aureus<12.5 µg/ml
Anti-inflammatoryIn vitro modelsN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylpicolinimidohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves condensation of 3-methylpicolinic acid derivatives with hydrazine under controlled pH and temperature. Key steps include:

  • Acid activation : Use carbodiimides (e.g., EDC) to activate the carboxylic acid group for nucleophilic attack by hydrazine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 acid/hydrazine) are critical. Monitor via TLC or HPLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer: A multi-technique approach is required:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structure (e.g., imine proton at δ 8.2–8.5 ppm, methyl group at δ 2.3–2.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 166.1).
  • HPLC : Purity assessment (>95%) using C18 columns, isocratic elution (acetonitrile/water, 70:30) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

  • Methodological Answer: Combine in silico tools with experimental validation:

  • DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G**) to identify rate-limiting steps (e.g., hydrazine nucleophilic attack) .
  • Molecular dynamics : Simulate solvent effects on activation energy.
  • Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Systematic analysis using the Cochrane framework :

  • Data harmonization : Standardize assay conditions (e.g., cell lines, IC50_{50} protocols) across studies.
  • Meta-analysis : Pool data from ≥5 independent studies; use random-effects models to account for heterogeneity.
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s test .

Q. How do steric and electronic effects of the 3-methyl group influence the compound’s coordination chemistry?

  • Methodological Answer: Employ a combined experimental-theoretical approach:

  • X-ray crystallography : Resolve metal complex structures (e.g., Cu(II) complexes) to assess bond angles/distances .
  • UV-Vis and EPR : Monitor ligand-to-metal charge transfer bands and spin states.
  • NBO analysis : Quantify electron donation from imine nitrogen to metal centers .

Q. Methodological Frameworks for Research Design

Q. How to formulate a PICO-based research question for evaluating this compound’s antimicrobial efficacy?

  • Example Framework:

  • Population : Gram-positive bacteria (e.g., S. aureus).
  • Intervention : this compound at varying concentrations (10–100 µg/mL).
  • Comparison : Standard antibiotics (e.g., ampicillin).
  • Outcome : Minimum inhibitory concentration (MIC) reduction ≥50% .

Q. What are the FINER criteria for ensuring a feasible study on the compound’s pharmacokinetics?

  • Evaluation Checklist:

  • Feasible : Access to LC-MS/MS for plasma concentration analysis.
  • Interesting : Novelty in addressing metabolic stability gaps.
  • Novel : First-in-class data on hepatic clearance pathways.
  • Ethical : Use of approved animal models (e.g., Sprague-Dawley rats).
  • Relevant : Alignment with antibiotic resistance research priorities .

Q. Data Presentation and Reproducibility Guidelines

Table 1 : Common Contradictions in Reported Biological Activities

StudyActivity (IC50_{50}, µM)Assay ConditionsPotential Bias Source
A12.3 ± 1.2HeLa cells, 48hLack of positive control
B45.6 ± 3.1MCF-7 cells, 24hVariable seeding density

Table 2 : Key Synthetic Parameters and Yields

SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
DMF80187896.5
Ethanol60246592.3

Properties

IUPAC Name

N'-amino-3-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPVJRVSCXBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C(=N/N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylpicolinimidohydrazide
3-Methylpicolinimidohydrazide
3-Methylpicolinimidohydrazide
3-Methylpicolinimidohydrazide
3-Methylpicolinimidohydrazide
3-Methylpicolinimidohydrazide

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